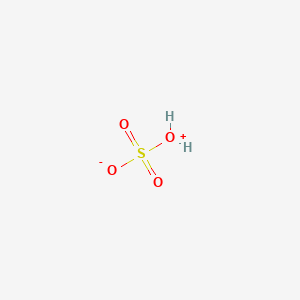

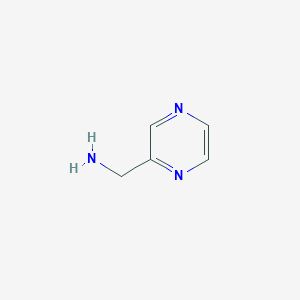

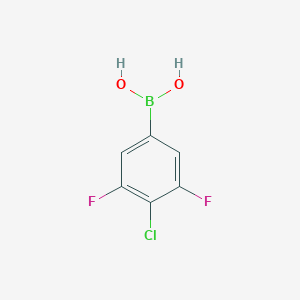

(5-氯-2-甲氧基苯基)甲胺盐酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

(5-Chloro-2-methoxyphenyl)methanamine hydrochloride, also known as 5-chloro-2-methoxyphenethylamine hydrochloride, is a synthetic compound with a wide range of applications in scientific research. It is an important intermediate in the synthesis of pharmaceuticals, and has been used in a variety of chemical reactions. It is also used as a reagent in the synthesis of other compounds, such as dyes, pharmaceuticals, and cosmetics.

科学研究应用

药理学特性和受体相互作用

对与(5-氯-2-甲氧基苯基)甲胺盐酸盐具有类似结构的化合物的研究主要集中在它们与各种受体的相互作用上,突出了在神经药理学和抗抑郁研究中的潜在应用。例如,作为血清素和去甲肾上腺素再摄取抑制剂的化合物在治疗抑郁症和焦虑症方面表现出显著的治疗潜力。在特定血清素受体拮抗剂的药理评价中观察到了这些特性,表明结构类似物在开发新的治疗剂方面的相关性(R. Ferris等,1995)。

化学合成和修饰

相关化合物的合成和修饰为(5-氯-2-甲氧基苯基)甲胺盐酸盐作为生产各种化学实体的前体的多功能性提供了见解。这些实体可能在材料科学中应用,作为配位化学中的配体,或作为更复杂分子合成中的中间体。对苯基硫代丙胺衍生物的氧化环化研究,导致新型异噻唑盐的合成,展示了该化合物在合成有机化学中的潜在用途(D. W. Swank & D. Lambeth,1983)。

镇痛和抗抑郁效应

对与(5-氯-2-甲氧基苯基)甲胺盐酸盐结构相关的化合物的镇痛和抗抑郁效应的探索进一步突显了它对于为疼痛和情绪障碍的新治疗方案的开发做出贡献的潜力。例如,血清素受体亚型在介导镇痛中的作用表明了研究类似化合物的镇痛特性的途径(C. Jeong et al., 2004)。

缓蚀作用

有机化合物在缓蚀中的应用代表了另一个研究应用领域。对具有甲氧基基团的衍生物的研究表明其在保护金属免受酸性环境腐蚀方面的有效性,表明了(5-氯-2-甲氧基苯基)甲胺盐酸盐在材料科学和工程应用中的潜力(F. Bentiss et al., 2009)。

作用机制

Target of Action

This compound is a derivative of methenamine , which is known to have antibacterial properties . .

Mode of Action

Methenamine, a related compound, works by hydrolyzing to formaldehyde in acidic environments (ph<6), which is highly bactericidal

Biochemical Pathways

Given its structural similarity to methenamine, it might interfere with bacterial cell wall synthesis or other essential processes in bacteria, leading to their death

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of (5-Chloro-2-methoxyphenyl)methanamine hydrochloride are not well-studied. As a derivative of methenamine, it might share some pharmacokinetic properties. For instance, methenamine is known to produce antibacterial activity in the urine within half an hour of ingestion . .

Result of Action

If it acts similarly to methenamine, it might cause bacterial cell death by interfering with essential cellular processes . .

Action Environment

The action environment of (5-Chloro-2-methoxyphenyl)methanamine hydrochloride is likely to be influenced by various factors such as pH, temperature, and the presence of other substances. For instance, methenamine is known to be more effective in acidic environments . The influence of environmental factors on the action, efficacy, and stability of (5-Chloro-2-methoxyphenyl)methanamine hydrochloride needs to be studied further.

属性

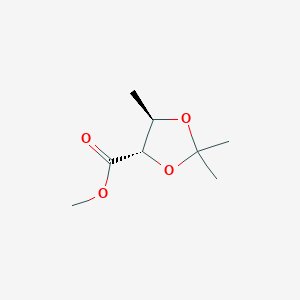

IUPAC Name |

(5-chloro-2-methoxyphenyl)methanamine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10ClNO.ClH/c1-11-8-3-2-7(9)4-6(8)5-10;/h2-4H,5,10H2,1H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPBLMGOXNGWHTM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)Cl)CN.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11Cl2NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.08 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(5-Chloro-2-methoxyphenyl)methanamine hydrochloride | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Methyl N-(3,5,10,13-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2(6),3,7,11(16),12,14-heptaen-4-yl)carbamate](/img/structure/B151706.png)

![(5-(4-Chlorophenyl)-3H-[1,2,3]triazolo[4,5-b]pyridin-3-yl)(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)methanone](/img/structure/B151717.png)